3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid
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Overview
Description
3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid is a phenanthrene derivative characterized by the presence of four methoxy groups and a carboxylic acid functional group. This compound is part of a broader class of phenanthrenoids, which are known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid typically involves the methoxylation of phenanthrene derivatives followed by carboxylation. One common method includes the use of methoxy-substituted phenanthrene as a starting material, which undergoes a series of reactions including bromination, Grignard reaction, and subsequent oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.
Major Products: The major products formed from these reactions include various oxidized or reduced phenanthrene derivatives, as well as substituted phenanthrenes with different functional groups .
Scientific Research Applications
3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex phenanthrene derivatives and is used in studies of aromatic substitution reactions.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to other bioactive phenanthrenes.
Mechanism of Action
The mechanism by which 3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The methoxy groups and carboxylic acid functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 2,3,6,7-Tetramethoxyphenanthrene-9-carboxylic acid
- 3,4,8-Trimethoxyphenanthrene-2,5-diol
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Uniqueness: 3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
56880-48-9 |
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Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
3,4,6,7-tetramethoxyphenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C19H18O6/c1-22-14-7-10-5-6-11-13(19(20)21)9-16(24-3)18(25-4)17(11)12(10)8-15(14)23-2/h5-9H,1-4H3,(H,20,21) |
InChI Key |
VHAHXWRPVWGHNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC3=C2C(=C(C=C3C(=O)O)OC)OC)OC |
Origin of Product |
United States |
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